molecular formula C7H9NO2 B564012 3-Pyridinol, 4-methoxy-6-methyl- CAS No. 102074-64-6

3-Pyridinol, 4-methoxy-6-methyl-

Cat. No.: B564012
CAS No.: 102074-64-6
M. Wt: 139.154
InChI Key: KAKCCPPCPLMKQH-UHFFFAOYSA-N
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Description

3-Pyridinol, 4-methoxy-6-methyl- is a heterocyclic aromatic organic compound. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound is characterized by the presence of a pyridine ring substituted with a hydroxyl group at the third position, a methoxy group at the fourth position, and a methyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinol, 4-methoxy-6-methyl- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group tolerant conditions . Another method involves the synthesis of indole derivatives, which are prevalent in selected alkaloids .

Industrial Production Methods

Industrial production methods for 3-Pyridinol, 4-methoxy-6-methyl- often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinol, 4-methoxy-6-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the carbonyl group back to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl positions using reagents like sodium methoxide (NaOCH₃) or methyl iodide (CH₃I).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can revert it back to an alcohol.

Scientific Research Applications

3-Pyridinol, 4-methoxy-6-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including its use as an antioxidant and in the treatment of various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinol, 4-methoxy-6-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxy and methyl groups can modulate the compound’s lipophilicity and overall reactivity, affecting its distribution and efficacy within biological systems .

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinol, 6-methyl-: This compound has a similar structure but lacks the methoxy group at the fourth position.

    5-Hydroxy-2-methylpyridine: Another similar compound with a hydroxyl group at the fifth position instead of the third.

    2-Methyl-5-hydroxypyridine: Similar to 3-Pyridinol, 6-methyl-, but with the hydroxyl group at the fifth position.

Uniqueness

3-Pyridinol, 4-methoxy-6-methyl- is unique due to the presence of both a methoxy and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its antioxidant properties and make it a valuable compound for various applications .

Properties

IUPAC Name

4-methoxy-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-7(10-2)6(9)4-8-5/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKCCPPCPLMKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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